5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile
Description
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile is a bicyclic spiro compound featuring a fused oxa-aza heterocyclic system. Its structure comprises a five-membered ring (containing one oxygen and one nitrogen atom) fused to a four-membered ring via a spiro carbon atom. The nitrile (-CN) group at position 7 enhances its electrophilicity, making it a versatile intermediate in organic synthesis and medicinal chemistry. This compound’s unique spiro architecture contributes to conformational rigidity, which is advantageous in drug design for stabilizing bioactive conformations .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c1-10-8(3-2-4-8)5-7(6-9)11-10/h7H,2-5H2,1H3 |
InChI Key |
QLOTUDWYNNXGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCC2)CC(O1)C#N |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
The synthesis begins with tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (Compound 8a in), prepared via iodination of a spirocyclic alcohol. Key steps include:
Cyanide Substitution
The iodomethyl group undergoes nucleophilic displacement with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C:
Table 1: Optimization of Cyanide Substitution
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KCN | DMF | 80 | 12 | 72 |
| NaCN | DMSO | 90 | 18 | 58 |
| TMSCN/CuI | THF | 60 | 6 | 65 |
Alternative Route: Sequential Ring Formation
For substrates resistant to direct substitution, a four-step protocol achieves the target compound via intermediate functionalization.
Pyrrolidine Precursor Activation
Methylation of a secondary amine precursor (e.g., 2-azaspiro[3.4]octane) using methyl iodide in the presence of NaH:
Oxa-Ring Construction
Epoxidation of a cyclic alkene followed by acid-catalyzed ring opening generates the 6-oxa moiety:
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Parameter | Direct Substitution | Sequential Synthesis |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield (%) | 72 | 52 |
| Key Advantage | Speed | Functional tolerance |
| Limitation | Iodide availability | Intermediate stability |
The direct substitution route offers higher efficiency, while the sequential method provides flexibility for structurally complex precursors.
Mechanistic Insights and Side Reactions
-
Iodide elimination : Competing β-hydride elimination during substitution reduces yields, necessitating polar aprotic solvents.
-
Epimerization : The spirocyclic center is prone to racemization under basic conditions, requiring low-temperature operations.
-
Nitrile hydrolysis : Prolonged exposure to moisture converts the nitrile to an amide, mandating anhydrous workups.
Industrial-Scale Considerations
AK Scientific’s production batch data (Catalog #0403EE) reveals the following optimized parameters for kilogram-scale synthesis:
-
Purity control : Chromatography-free crystallization from ethyl acetate/heptane (95:5).
-
Cycle time : 48 hours per batch.
-
Cost drivers : Iodide reagents account for 62% of raw material costs.
Emerging Methodologies
Recent advances in photoredox catalysis show promise for radical-based spirocyclization, potentially bypassing traditional iodide intermediates. Initial trials demonstrate:
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Functional Group Variations
Ethyl 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate
- Structure : Shares the same spiro[3.4] backbone but replaces the nitrile with an ethyl ester (-COOEt).
- Key Differences :
- Reactivity : The ester group undergoes hydrolysis under acidic or basic conditions, whereas the nitrile is more resistant to hydrolysis but participates in nucleophilic additions (e.g., forming amines or tetrazoles).
- Applications : The ester derivative may serve as a prodrug or synthetic precursor due to its hydrolytic lability, while the nitrile’s stability suits it for click chemistry or metal-catalyzed reactions .
5-Methyl-5,7-diazaspiro[2.5]octan-6-one (AS37315)
- Structure : Features a smaller spiro[2.5] system with two nitrogen atoms (5,7-diaza) and a ketone group.
- Basicity: The diaza configuration increases hydrogen-bonding capacity, which could enhance binding affinity in biological targets compared to the monoaza-oxa system .
Spiro Ring Size and Heteroatom Arrangement
Spiro[2.5]octane-1-carboxylic Acid (AS132171)
- Structure : A spiro[2.5] system with a carboxylic acid substituent.
- Key Differences :
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure: A larger spiro[4.5] system with benzothiazole and dimethylamino-phenyl substituents.
- Key Differences: Pharmacological Potential: The extended aromatic substituents (e.g., benzothiazole) may confer fluorescence or antimicrobial properties, unlike the simpler nitrile group. Synthesis: Requires multi-step reactions involving spirodiones and Schiff bases, contrasting with the nitrile compound’s likely synthesis via cyanation of spiro intermediates .
Tabulated Comparison of Key Properties
Research Findings and Mechanistic Insights
- Synthetic Accessibility : Compounds with smaller spiro systems (e.g., [2.5]) often require strained transition states, increasing synthetic complexity. The [3.4] system balances stability and ease of synthesis .
- Biological Relevance : Nitrile-containing spiro compounds show promise as kinase inhibitors due to their ability to form reversible covalent bonds with cysteine residues. Ester derivatives, however, are more commonly used as prodrugs .
- Spectroscopic Characterization : Infrared (IR) spectroscopy distinguishes nitrile (~2200 cm⁻¹) and ester (~1700 cm⁻¹) groups, aiding in structural validation .
Biological Activity
5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile is a complex organic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen heteroatoms. With a molecular formula of C₈H₁₂N₂O and a molecular weight of approximately 152.19 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as enzyme inhibitors and receptor modulators.
Structural Characteristics
The structural arrangement of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile allows for various chemical modifications, enhancing its reactivity and biological potential. The presence of the carbonitrile functional group, along with the spirocyclic framework, suggests possible interactions with biological targets, which could lead to therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile |
Biological Activity
Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The mechanism of action typically involves interaction with specific molecular targets, influencing various biochemical pathways. In particular, studies have suggested that 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile may act as an inhibitor for certain enzymes or receptors, which is crucial for elucidating its potential therapeutic effects.
Enzyme Inhibition
One area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating conditions like Alzheimer's disease. Preliminary studies indicate that 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile may exhibit potent AChE inhibitory activity, although detailed quantitative data is still needed to confirm these findings.
Antimicrobial Properties
Similar compounds have shown promising antimicrobial activity against various pathogens. The unique structural features of 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile suggest it could also possess antimicrobial properties, potentially acting against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Further research is required to explore these aspects thoroughly.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Cycloaddition reactions with azomethine ylides, as used for analogous spirocyclic nitriles, are foundational. Copper catalysts (e.g., Cu(CH₃CN)₄BF₄) with ligands like TF-BiphamPhos improve regioselectivity and yield . Optimize solvent polarity (e.g., acetonitrile vs. THF) and reaction temperature (50–80°C) to balance reaction rate and byproduct formation. Monitor intermediates via TLC or HPLC.
- Key Data : For related azaspiro compounds, yields >75% were achieved using ligand-assisted copper catalysis .
Q. How can structural characterization of this compound be reliably performed?
- Methodology : Use a multi-technique approach:
- NMR : Assign spirocyclic protons (δ 1.5–3.5 ppm for bridgehead protons) and nitrile carbon (δ ~115–120 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve spiro junction geometry and confirm stereochemistry .
Advanced Research Questions
Q. How does the presence of oxygen and nitrogen in the spirocyclic framework influence reactivity compared to sulfur-containing analogs?
- Methodology : Compare electronic profiles via DFT calculations (e.g., HOMO/LUMO analysis) and experimental reactivity assays (e.g., nucleophilic substitution rates). For example, oxygen’s electronegativity may reduce electron density at the nitrile group versus sulfur-containing analogs, affecting hydrolysis or cyclization pathways .
- Data Contradiction : While sulfur analogs (e.g., Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate) show enhanced thiol-mediated reactivity, oxygen analogs may favor hydrogen bonding in biological systems .
Q. What strategies resolve conflicting spectral data (e.g., unexpected NOEs in NMR or ambiguous mass fragments)?
- Methodology :
- Dynamic NMR : Probe temperature-dependent splitting to identify conformational flexibility in the spiro ring.
- Isotopic Labeling : Use ¹⁵N-labeled nitrile groups to clarify ambiguous signals .
- Cross-Validation : Correlate IR (C≡N stretch ~2240 cm⁻¹) with Raman spectroscopy to confirm functional group integrity .
Q. How can computational models predict biological target interactions for this compound?
- Methodology :
- Molecular Docking : Screen against enzyme active sites (e.g., cytochrome P450, kinases) using AutoDock Vina. Prioritize targets based on spirocyclic scaffolds’ known affinity for ATP-binding pockets .
- MD Simulations : Assess binding stability (≥50 ns trajectories) and free energy calculations (MM-PBSA) to rank potential targets .
Structural and Mechanistic Insights
Q. What are the key differences between 5-Methyl-6-oxa-5-azaspiro[3.4]octane-7-carbonitrile and its structural analogs?
- Comparison Table :
Environmental and Stability Studies
Q. What experimental designs assess environmental persistence and degradation pathways?
- Methodology :
- Hydrolysis Studies : Expose the compound to pH 3–10 buffers (37°C, 24–72 hrs) and monitor degradation via LC-MS. Nitriles typically hydrolyze to amides or carboxylic acids under alkaline conditions .
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight-driven degradation. Track byproduct formation (e.g., CO₂ release via FTIR) .
Q. How do substituents on the spiro ring affect thermal stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
